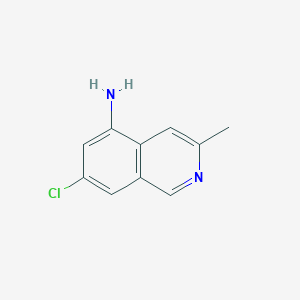

7-Chloro-3-methylisoquinolin-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2 |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

7-chloro-3-methylisoquinolin-5-amine |

InChI |

InChI=1S/C10H9ClN2/c1-6-2-9-7(5-13-6)3-8(11)4-10(9)12/h2-5H,12H2,1H3 |

InChI Key |

QGOGIBWKTJMHPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2N)Cl)C=N1 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 7 Chloro 3 Methylisoquinolin 5 Amine

Reactivity of the Isoquinoline (B145761) Nitrogen Atom

The nitrogen atom within the isoquinoline ring system is basic in nature due to the lone pair of electrons. This inherent basicity allows it to readily participate in acid-base reactions, forming isoquinolinium salts with various acids. Beyond simple protonation, the nitrogen atom is a key site for several important chemical transformations.

N-Alkylation: The lone pair on the nitrogen atom can act as a nucleophile, reacting with alkylating agents such as alkyl halides or sulfates to form quaternary N-alkylisoquinolinium salts. researchgate.netacs.org This modification significantly alters the electronic properties of the ring system, making it more electron-deficient.

N-Oxidation: The isoquinoline nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA). acs.orgresearchgate.net Isoquinoline N-oxides are valuable synthetic intermediates themselves, as the N-oxide group can activate the heterocyclic ring towards both electrophilic and nucleophilic substitution, and can also be subsequently removed if needed. researchgate.netnih.gov

Reactivity of the Chloro Substituent at the C7 Position

The chlorine atom at the C7 position is attached to an aromatic ring and is a key handle for introducing molecular diversity through substitution and coupling reactions.

The C7-chloro group on the electron-deficient isoquinoline ring system is susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces the chlorine atom. The reaction proceeds through a two-step addition-elimination mechanism, facilitated by the ability of the heteroaromatic ring to stabilize the intermediate negative charge (a Meisenheimer-like complex). A wide variety of nucleophiles can be employed in these reactions.

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 7-Methoxy derivative |

| Thiolate | Sodium thiophenoxide (NaSPh) | 7-Phenylthio derivative |

| Amine | Ammonia (NH₃), Alkylamines, Arylamines | 7-Amino or 7-Alkyl/Arylamino derivative |

| Cyanide | Sodium cyanide (NaCN) | 7-Cyano derivative |

The C7-Cl bond provides an excellent site for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. ingentaconnect.com

Suzuki-Miyaura Coupling: This reaction couples the chloro-isoquinoline with an organoboron reagent (boronic acid or ester) to form a new C-C bond. nih.govresearchgate.netfishersci.co.uklibretexts.org It is widely used to introduce aryl or vinyl substituents at the C7 position.

Sonogashira Coupling: This methodology allows for the formation of a C-C bond between the C7 position and a terminal alkyne, creating an alkynyl-substituted isoquinoline. researchgate.netresearchgate.netwikipedia.orgnih.govorganic-chemistry.org The reaction is typically catalyzed by palladium complexes in the presence of a copper(I) co-catalyst.

Heck-Mizoroki Reaction: The Heck reaction couples the C7 position with an alkene to form a new C-C bond, resulting in a vinyl-substituted isoquinoline. researchgate.netorganic-chemistry.orgwikipedia.orgnih.govlibretexts.org

Buchwald-Hartwig Amination: This reaction is a versatile method for forming C-N bonds. It enables the coupling of the C7-chloro substituent with a wide range of primary or secondary amines, amides, or carbamates to synthesize various 7-amino derivatives. thieme-connect.comwikipedia.orglibretexts.orgrsc.org

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | 7-Aryl-3-methylisoquinolin-5-amine |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Amine Base | 7-Alkynyl-3-methylisoquinolin-5-amine |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ + Phosphine (B1218219) Ligand + Base | 7-Alkenyl-3-methylisoquinolin-5-amine |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst + Ligand + Base | 7-(Dialkylamino)-3-methylisoquinolin-5-amine |

Transformations Involving the C3 Methyl Group

The methyl group at the C3 position is not merely an inert substituent. Its reactivity is influenced by the adjacent heterocyclic ring. Compared to a methyl group on a simple benzene (B151609) ring, the C3-methyl group of an isoquinoline exhibits enhanced reactivity. chemistry-online.com

Key transformations include:

Oxidation: The methyl group can be oxidized to an aldehyde (isoquinoline-3-carbaldehyde) or a carboxylic acid (isoquinoline-3-carboxylic acid) using appropriate oxidizing agents, such as selenium dioxide (SeO₂). thieme-connect.de The extent of oxidation can often be controlled by the reaction conditions.

Condensation Reactions: The protons of the C3-methyl group are somewhat acidic and can be removed by a strong base. The resulting carbanion can then participate in condensation reactions with various electrophiles, such as aldehydes or ketones, to form larger, more complex structures.

Reactions Involving the C5 Amine Group (e.g., derivatization, Sandmeyer-type reactions)

The primary aromatic amine at the C5 position is a highly versatile functional group, enabling a broad spectrum of chemical modifications.

Derivatization:

Acylation: The amine can react with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Alkylation/Arylation: The amine can undergo N-alkylation or N-arylation, although direct alkylation may sometimes lead to over-alkylation.

Sandmeyer-Type Reactions: A particularly powerful set of transformations for the C5-amine involves its conversion to a diazonium salt intermediate. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt (7-chloro-3-methylisoquinolin-5-diazonium chloride) is a superb leaving group (N₂) and can be displaced by a wide variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. This allows for the installation of functional groups that are difficult to introduce by other means.

| Reagent | Product's C5-Substituent |

| Copper(I) Chloride (CuCl) | -Cl (Chloro) |

| Copper(I) Bromide (CuBr) | -Br (Bromo) |

| Potassium Iodide (KI) | -I (Iodo) |

| Copper(I) Cyanide (CuCN) | -CN (Cyano) |

| Water (H₂O), heat | -OH (Hydroxy) |

| Hypophosphorous acid (H₃PO₂) | -H (Deamination) |

Structure Activity Relationship Sar Studies of 7 Chloro 3 Methylisoquinolin 5 Amine and Its Analogues

Positional and Electronic Effects of Chloro Substitution on Molecular Recognition and Biological Activity

The position and electronic nature of the chloro substituent on the isoquinoline (B145761) ring are pivotal determinants of molecular recognition and biological activity. The chlorine atom at the C7 position significantly influences the molecule's physicochemical properties, which in turn affects its interaction with receptor binding sites.

The electronic impact of the chloro group is primarily inductive, exerting a strong electron-withdrawing effect. nih.gov This effect can modulate the pKa of the isoquinoline nitrogen and the C5-amine, influencing the molecule's ionization state at physiological pH. chemrxiv.org The resulting charge distribution across the aromatic system is crucial for electrostatic interactions with amino acid residues within a protein's active site. For instance, in the context of kinase inhibitors, the electronic nature of substituents on the heterocyclic core can fine-tune the hydrogen bonding capabilities of "hinge-binding" motifs, which are essential for anchoring the inhibitor to the ATP-binding pocket of the kinase. namiki-s.co.jp

The position of the chloro group is equally critical. Structure-activity relationship studies on related 7-chloroquinoline (B30040) analogues have demonstrated that the 7-position is often a privileged site for halogen substitution, leading to enhanced biological activity, such as antimalarial and anticancer effects. nih.govnih.govscielo.br Shifting the chloro substituent to other positions on the ring can dramatically alter the binding affinity and selectivity of the compound, highlighting the specific steric and electronic requirements of the target receptor. The presence of a chlorine atom can also impact the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism. u-tokyo.ac.jp

| Compound Analogue | Chloro Position | Observed Effect on Biological Activity |

| 7-Chloro-4-aminoquinoline | C7 | Potent antimalarial activity |

| 6-Chloro-4-aminoquinoline | C6 | Reduced antimalarial activity compared to C7 isomer |

| 8-Chloro-4-aminoquinoline | C8 | Generally lower activity than C7 isomer |

Influence of Methyl Group at C3 on Steric and Electronic Interactions

The methyl group at the C3 position of the isoquinoline ring introduces both steric and electronic modifications that can profoundly impact the molecule's interaction with its biological target.

From a steric perspective, the methyl group adds bulk to the C3 position. This can have several consequences for receptor binding. On one hand, it may introduce steric hindrance, preventing the molecule from adopting an optimal conformation for binding or clashing with amino acid residues in the binding pocket. nih.gov On the other hand, the methyl group can also induce a specific, favorable conformation by restricting the rotation of adjacent bonds, a concept known as conformational restriction. researchgate.netsemanticscholar.org This pre-organization of the ligand into a bioactive conformation can reduce the entropic penalty of binding, leading to higher affinity. The precise effect, whether beneficial or detrimental, is highly dependent on the topology of the specific receptor's active site.

| Modification at C3 | Nature of Influence | Potential Impact on Receptor Interaction |

| Introduction of Methyl Group | Steric Bulk | Can either cause steric hindrance or enforce a bioactive conformation. |

| Introduction of Methyl Group | Electronic (Weakly Donating) | May modulate pi-stacking interactions with aromatic residues. |

| Removal of Methyl Group | Reduced Steric Bulk | May allow for better fit in a sterically constrained binding pocket. |

Impact of Amine Functionality at C5 on Receptor Binding and Biological Potency

The amine functionality at the C5 position is a critical pharmacophoric feature, playing a significant role in receptor binding and, consequently, the biological potency of 7-Chloro-3-methylisoquinolin-5-amine. The primary amine group can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with the biological target.

Furthermore, under physiological conditions, the C5-amine group can be protonated, acquiring a positive charge. This allows for the formation of strong electrostatic interactions, such as salt bridges, with negatively charged amino acid residues like aspartate or glutamate (B1630785) within the binding pocket. The pKa of the amine, which is influenced by the electronic effects of the other substituents on the isoquinoline ring (i.e., the C7-chloro and C3-methyl groups), will determine the extent of its protonation and its capacity for such ionic interactions.

| Interaction Type | Role of C5-Amine | Significance in Receptor Binding |

| Hydrogen Bonding | Acts as both donor and acceptor | Crucial for anchoring the molecule in the active site and determining binding orientation. |

| Electrostatic Interactions | Can be protonated to form salt bridges | Strong, long-range interactions that can significantly contribute to binding affinity. |

Conformational Analysis and Stereochemical Considerations in SAR Development

A thorough understanding of the conformational preferences and stereochemistry of this compound and its analogues is essential for rational SAR development. The three-dimensional arrangement of atoms in space dictates how a molecule presents its functional groups for interaction with a receptor.

Conformational analysis involves identifying the stable, low-energy conformations that the molecule is likely to adopt. For a relatively rigid scaffold like isoquinoline, the primary sources of conformational flexibility are the substituents. While the methyl and chloro groups have limited rotational freedom, the amine group at C5 can rotate. The preferred orientation of the amine's hydrogen atoms can be influenced by intramolecular interactions and the surrounding solvent environment. Computational modeling and experimental techniques like NMR spectroscopy can provide insights into the predominant conformations. nih.gov The concept of conformational restriction, where modifications are made to limit the number of accessible conformations, is a powerful strategy in drug design to favor the bioactive conformation and improve potency. researchgate.netunina.itnih.gov

Stereochemical considerations become paramount when chiral centers are introduced into the molecule. While this compound itself is achiral, modifications to its analogues could introduce stereocenters. It is well-established in medicinal chemistry that different enantiomers or diastereomers of a chiral drug can exhibit vastly different biological activities, affinities, and metabolic profiles. Therefore, in the development of analogues, the synthesis and biological evaluation of individual stereoisomers are crucial to identify the eutomer (the more active isomer) and understand the stereochemical requirements of the target receptor.

Comparative SAR with Related Isoquinoline and Quinoline (B57606) Analogues

Studies comparing the biological activities of quinoline and isoquinoline derivatives have often revealed that one scaffold is preferred over the other for a particular biological target. For example, in the realm of anticancer agents, both 7-chloroquinoline and various isoquinoline derivatives have shown promise, but their specific mechanisms of action and SAR profiles can differ. nih.govscielo.brmdpi.comnih.gov A comparative analysis helps in understanding whether the core scaffold itself is a key determinant of activity or if the substituents play a more dominant role. This knowledge is crucial for scaffold hopping strategies in drug discovery, where one core structure is replaced by another to improve properties like potency, selectivity, or pharmacokinetic profile.

| Scaffold | Key Differentiating Feature | Implication for SAR |

| Isoquinoline | Nitrogen at position 2 | Alters the electronic landscape and the spatial arrangement of substituents relative to the nitrogen. |

| Quinoline | Nitrogen at position 1 | Presents a different hydrogen bonding pattern and overall molecular shape to the receptor. |

Computational Chemistry and Molecular Modeling of 7 Chloro 3 Methylisoquinolin 5 Amine

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule at the electronic level. These methods are used to predict the electronic structure, reactivity, and spectroscopic characteristics of novel compounds. nih.gov

Electronic Structure and Reactivity: The electronic properties of 7-Chloro-3-methylisoquinolin-5-amine would be investigated by calculating key quantum chemical descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map identifies electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), offering a visual guide to the molecule's reactive sites. For substituted quinolines, DFT analyses have been successfully used to calculate dipole moments and HOMO-LUMO energy gaps to understand their structural and electronic properties. nih.gov

Spectroscopic Property Prediction: Quantum chemical methods can accurately predict spectroscopic data, which is invaluable for structural confirmation. Theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which can be compared against experimental data. Studies on related quinoline (B57606) derivatives have shown a high correlation between theoretical and experimental NMR values, confirming the consistency of computational results. nih.gov Similarly, vibrational frequencies from theoretical Infrared (IR) spectra and electronic transitions from Ultraviolet-Visible (UV-Vis) spectra can be calculated to aid in the characterization of the compound.

Illustrative Data Table: Predicted Quantum Chemical Properties This table presents hypothetical data typical for this class of compounds, as specific experimental or computational results for this compound are not available in the cited literature.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 Debye | Measures molecular polarity |

Molecular Docking Studies for Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. 13.235.221 This method is crucial for identifying potential biological targets and understanding the molecular basis of the ligand's activity.

Target Interaction Prediction and Binding Mode Analysis: The process involves placing the ligand into the binding site of a protein in various orientations and conformations and then scoring these poses based on their binding affinity. For isoquinoline (B145761) and quinoline scaffolds, docking studies have been instrumental in exploring their potential as inhibitors for various enzymes, including Janus kinases, epidermal growth factor receptor (EGFR), and acetylcholinesterase. nih.gov13.235.221researchgate.net

A docking simulation for this compound against a potential kinase target, for instance, would reveal its preferred binding orientation within the active site. The analysis would detail specific intermolecular interactions, such as hydrogen bonds between the amine group and polar residues, π-π stacking involving the isoquinoline ring system, and hydrophobic interactions with nonpolar residues. nih.gov These predicted interactions provide a rational basis for the molecule's potential biological activity.

Illustrative Data Table: Molecular Docking Results This table presents a hypothetical docking result for this compound with a protein kinase target, based on findings for analogous compounds.

| Parameter | Result | Details |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) | A common target for quinoline-based inhibitors nih.gov |

| Binding Energy | -8.5 kcal/mol | Indicates strong predicted binding affinity |

| Key Interacting Residues | Met793, Lys745, Asp855 | Residues forming critical hydrogen bonds and hydrophobic contacts |

| Interaction Types | Hydrogen Bond, π-π Stacking, Hydrophobic | Highlights the nature of the binding forces |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.com MD simulations are used to assess the stability of the docked pose and to explore the conformational changes in both the ligand and the protein upon binding. researchgate.netnih.gov

Ligand-Receptor Complex Stability and Conformational Dynamics: Starting from the best-docked pose, an MD simulation would be run for a duration typically in the nanosecond range. The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. mdpi.com

Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible or rigid. This provides insight into the conformational dynamics of the complex and can reveal subtle changes in binding interactions that are not apparent from static docking. Such simulations have been effectively used to confirm the stability of quinoline derivatives in the active sites of various enzymes. mdpi.comnih.gov

Illustrative Data Table: Molecular Dynamics Simulation Metrics This table shows hypothetical results from an MD simulation, illustrating the type of data generated to assess complex stability.

| Metric | Value | Interpretation |

| Simulation Duration | 100 ns | Standard timescale for assessing stability mdpi.com |

| Average Protein RMSD | 2.1 Å | Indicates the protein structure is stable throughout the simulation |

| Average Ligand RMSD | 1.5 Å | Suggests the ligand maintains a stable binding pose |

| Key Stable Interactions | H-bond with Met793 | A persistent interaction observed over >80% of the simulation time |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Rational Design of New Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For isoquinoline and quinoline derivatives, QSAR models have been successfully developed to predict their activity and guide the design of more potent analogues. japsonline.comjapsonline.com

Activity Prediction and Rational Design: To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with known biological activities (e.g., inhibitory concentrations) would be required. For each compound, a set of molecular descriptors representing its physicochemical properties (e.g., steric, electronic, hydrophobic) would be calculated. Statistical methods are then used to create a model that correlates these descriptors with activity.

Once a statistically robust QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds. Moreover, 3D-QSAR techniques like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. scielo.org.mx This provides a clear roadmap for the rational design of new analogues with improved therapeutic potential.

Illustrative Data Table: QSAR Model Descriptors This table illustrates a small, hypothetical dataset used for building a QSAR model, showing how molecular properties are correlated with activity.

| Compound Analogue | LogP (Hydrophobicity) | Molecular Weight | pIC₅₀ (Activity) |

| Analogue 1 | 3.2 | 205.6 | 6.5 |

| Analogue 2 | 3.5 | 219.7 | 6.8 |

| Analogue 3 | 2.9 | 201.2 | 6.2 |

| This compound (Predicted) | 3.4 | 206.7 | 6.7 (Predicted) |

In Vitro and Pre Clinical Biological Evaluation of 7 Chloro 3 Methylisoquinolin 5 Amine

In Vitro Studies on Specific Biological Targets and Pathways

Enzyme Inhibition Assays

Currently, there is a lack of publicly available scientific literature detailing specific enzyme inhibition assays conducted on 7-chloro-3-methylisoquinolin-5-amine. While the broader class of isoquinoline (B145761) alkaloids has been investigated for various enzyme inhibitory activities, data pertaining directly to this specific compound remains unpublished.

Receptor Binding Profiling

While direct receptor binding profiling for this compound is not extensively documented, the activity of structurally related compounds provides significant insights into its potential biological targets. A notable example is the compound A-1165442, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. A-1165442 incorporates the 3-methylisoquinolin-5-yl moiety, a key structural feature of the subject compound.

A-1165442 demonstrates high affinity for the human TRPV1 receptor, with an IC50 value of 9 nM. mdpi.comresearchgate.net It acts as a competitive antagonist against capsaicin (B1668287) activation. mdpi.com The selectivity of A-1165442 is a key characteristic, showing over 100-fold greater affinity for TRPV1 compared to other members of the TRP channel family, such as TRPA1, TRPM8, TRPV2, and TRPV3. mdpi.com This suggests that the 3-methylisoquinoline (B74773) portion of the molecule is compatible with potent and selective interaction at the TRPV1 receptor.

Furthermore, the broader class of isoquinoline derivatives has been shown to interact with various other receptor systems, including serotonin (B10506) and dopamine (B1211576) receptors. uts.edu.auresearcher.lifewisdomlib.org For instance, certain isoquinolinone derivatives exhibit high affinity for dopamine D2 and multiple serotonin receptors (5-HT1A, 5-HT2A, 5-HT6, and 5-HT7). researcher.life Other studies have highlighted the potential for isoquinoline derivatives to act on presynaptic serotonin receptors as well as dopamine D1, D2, and D3 receptors. uts.edu.au This suggests that this compound may also warrant investigation for its potential interactions with these central nervous system targets.

Table 1: Receptor Binding Profile of A-1165442 (a compound containing the 3-methylisoquinolin-5-yl moiety)

| Receptor | Activity | IC50 (human) | Selectivity |

| TRPV1 | Competitive Antagonist | 9 nM mdpi.comresearchgate.net | >100-fold vs. TRPA1, TRPM8, TRPV2, TRPV3 mdpi.com |

Cellular Pathway Modulation

Specific studies detailing the modulation of cellular pathways by this compound are not currently available in the published literature. Elucidation of its effects on intracellular signaling cascades would require further dedicated research.

Pre-clinical Assessment of Biological Activities in Relevant Models

Antimicrobial Activity Studies (Antibacterial, Antifungal)

While direct antimicrobial testing of this compound has not been reported, the isoquinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. wisdomlib.org Numerous studies have demonstrated the antibacterial and antifungal properties of various isoquinoline derivatives.

Antibacterial Activity:

Isoquinoline derivatives have shown activity against a range of bacterial pathogens, particularly Gram-positive bacteria. For example, certain tricyclic isoquinoline compounds have demonstrated antibacterial properties against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium, with minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL. mdpi.com The general structure of isoquinoline allows for substitutions that can enhance antibacterial potency and spectrum. nih.gov

Antifungal Activity:

The antifungal potential of isoquinoline derivatives is also an active area of research. wisdomlib.org Studies have shown that novel isoquinoline derivatives can exhibit significant inhibition of various plant pathogenic fungi. For instance, some synthesized isoquinolines demonstrated high inhibition rates against Physalospora piricola and Rhizotonia cerealis, comparable to the commercial fungicide Chlorothalonil. jlu.edu.cn Another study on 3-aryl-isoquinoline derivatives reported potent activity against Alternaria solani, Alternaria alternata, and Physalospora piricola. nih.gov Hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus have also been evaluated for antifungal activity against clinically relevant fungi such as Candida albicans and Cryptococcus neoformans. nih.gov

Table 2: Examples of Antimicrobial Activity of Isoquinoline Derivatives

| Compound Type | Organism | Activity | Reference |

| Tricyclic isoquinolines | Staphylococcus aureus | MIC = 16 µg/mL | mdpi.com |

| Tricyclic isoquinolines | Streptococcus pneumoniae | MIC = 32 µg/mL | mdpi.com |

| Diphenyl ether-containing isoquinolines | Physalospora piricola | >90% inhibition at 50 mg/L | jlu.edu.cn |

| 3-Aryl-isoquinolines | Physalospora piricola | EC50 = 3.651 mg/L | nih.gov |

| 7-chloro-4-aminoquinoline hybrids | Candida albicans | Antifungal activity demonstrated | nih.gov |

| 7-chloro-4-aminoquinoline hybrids | Cryptococcus neoformans | Antifungal activity demonstrated | nih.gov |

Antimalarial Activity Studies

The quinoline (B57606) and isoquinoline ring systems are foundational scaffolds in the history and development of antimalarial drugs, with chloroquine (B1663885) being a prominent example. future-science.comresearchgate.net Consequently, isoquinoline derivatives are of significant interest in the search for new antimalarial agents. wisdomlib.org

While there is no specific data on the antimalarial activity of this compound, related compounds have shown promise. In silico studies on an isoquinoline derivative from Streptomyces hygroscopicus suggested potential antimalarial activity by binding to various protein targets of the malaria parasite. nih.govnih.gov Synthetic isoquinoline derivatives have also been evaluated for their antiplasmodial activity. For instance, isoquinoline phenyl derivatives have shown activity against both chloroquine-resistant (K1) and chloroquine-sensitive (3D7) strains of Plasmodium falciparum, with IC50 values in the low micromolar range. researchgate.net Similarly, isoquinoline-triazole derivatives have also demonstrated effectiveness, particularly against resistant strains. researchgate.net The 7-chloroquinoline (B30040) moiety, present in the well-known antimalarial chloroquine, is a common feature in the design of new antimalarial candidates, and its incorporation into novel structures is a continuing strategy. future-science.combiointerfaceresearch.com

Table 3: Examples of Antimalarial Activity of Isoquinoline Derivatives

| Compound Type | P. falciparum Strain | Activity (IC50) | Reference |

| Isoquinoline phenyl derivative | K1 (resistant) | 1.91 ± 0.21 μM | researchgate.net |

| Isoquinoline phenyl derivative | 3D7 (sensitive) | 2.31 ± 0.33 μM | researchgate.net |

| Isoquinoline-triazole derivative | K1 (resistant) | 4.55 ± 0.10 μM | researchgate.net |

| Isoquinoline-triazole derivative | 3D7 (sensitive) | 36.91 ± 2.83 μM | researchgate.net |

Development of Derivatives and Analogues of 7 Chloro 3 Methylisoquinolin 5 Amine

Synthetic Strategies for Structural Diversification Based on the Core Scaffold

The structural diversification of the 7-chloro-3-methylisoquinolin-5-amine core is essential for exploring the chemical space and identifying compounds with improved properties. A variety of synthetic strategies can be employed to modify the isoquinoline (B145761) scaffold at different positions.

The primary amine group at the C5 position is a key site for derivatization. Standard reactions such as acylation, sulfonylation, and alkylation allow for the introduction of a wide range of functional groups. For instance, reaction with various acyl chlorides or sulfonyl chlorides can yield a library of amide and sulfonamide derivatives, respectively. Reductive amination can be used to introduce diverse alkyl substituents.

Another key strategy involves the modification of the isoquinoline ring itself. Nucleophilic aromatic substitution (SNAr) reactions can be utilized, particularly if activating groups are present or introduced. For example, in the related 4,7-dichloroquinoline system, the chlorine at the C4 position is readily displaced by amines, a strategy that could be adapted to functionalize the this compound scaffold if further activation is achieved. nih.govmdpi.com A three-step synthesis starting from 4,7-dichloroquinoline has been used to produce N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, involving N-oxidation, C2-amide formation, and a C4 SNAr reaction. mdpi.com

Furthermore, metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. These reactions could potentially be used to introduce aryl, heteroaryl, or alkyl groups at various positions on the isoquinoline ring, provided suitable precursors (e.g., bromo or triflate derivatives) are synthesized. The generation of mixed lithium-magnesium intermediates from chloroquinolines has been shown to be effective for reacting with various electrophiles to create functionalized quinolines. durham.ac.uk

One documented approach for creating a more complex heterocyclic skeleton from a related precursor involves the Truce-Smiles rearrangement of 5-chloro-2-(3-cyanopropoxy)benzonitrile to yield 7-chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine. researchgate.netnih.gov This highlights how intramolecular cyclization reactions can be used to build fused ring systems onto the core scaffold, leading to significant structural diversification.

Table 1: Synthetic Strategies for Diversification

| Strategy | Target Site | Potential Modifications | Reaction Examples |

|---|---|---|---|

| Amine Derivatization | C5-NH₂ | Amides, Sulfonamides, Alkylamines | Acylation, Sulfonylation, Reductive Amination |

| Nucleophilic Aromatic Substitution | Isoquinoline Ring | Introduction of amines, alkoxides | SNAr with morpholine mdpi.com |

| Cross-Coupling Reactions | Isoquinoline Ring | Aryl, heteroaryl, alkyl groups | Suzuki, Heck, Buchwald-Hartwig |

Optimization of Biological Potency and Selectivity through Targeted Chemical Modification

The optimization of biological potency and selectivity is a critical step in drug discovery, guided by Structure-Activity Relationship (SAR) studies. Targeted chemical modifications of the this compound scaffold are performed to enhance interactions with the biological target and minimize off-target effects.

SAR studies on related heterocyclic systems provide insights into how different substituents might influence biological activity. For instance, in a series of isoquinoline-5-sulfonamide inhibitors of Protein Kinase B (PKB), the introduction of constrained pyrrolidine analogues that mimic the bound conformation of linear prototypes led to potent inhibitors. nih.gov This demonstrates the importance of conformational constraint in optimizing potency.

For the this compound core, a systematic exploration of substituents at the C5-amine, the C3-methyl, and potentially other positions on the aromatic ring would be necessary to build a comprehensive SAR profile.

C5-Amine Substitutions: The nature of the substituent on the amine can significantly impact potency and selectivity. Varying the size, lipophilicity, and hydrogen bonding capacity of this substituent can modulate binding affinity.

C3-Methyl Group Modifications: Replacing the methyl group with other alkyl groups (e.g., ethyl, propyl) or functionalized chains could probe a nearby pocket in the target's binding site.

Aromatic Ring Substitutions: While the core has a chlorine at C7, exploring other halogens (F, Br, I) or small electron-withdrawing/donating groups at other available positions could fine-tune the electronic properties of the ring system and influence activity.

Selectivity is often achieved by exploiting differences in the binding sites of related targets. For example, in the development of dopamine (B1211576) D3 receptor (D3R) ligands based on a tetrahydroisoquinoline scaffold, subtle changes in the arylamide portion of the molecule led to significant shifts in selectivity between D2R, D3R, and D4R. nih.gov Similarly, targeted modifications to derivatives of this compound could be designed to enhance binding to the desired target while reducing affinity for others.

Table 2: Hypothetical SAR for this compound Derivatives

| Position of Modification | Substituent Type | Predicted Effect on Potency | Rationale |

|---|---|---|---|

| C5-Amine | Small, polar groups | May increase | Forms key hydrogen bonds |

| C5-Amine | Large, bulky groups | May decrease | Steric hindrance in binding pocket |

| C3-Position | Short alkyl chains | May increase/decrease | Probes hydrophobic pocket |

Exploration of Novel Pharmacophores Incorporating the this compound Motif

A pharmacophore is defined as the specific arrangement of steric and electronic features necessary for a molecule to interact with a biological target and elicit a response. mdpi.com The this compound scaffold can serve as a rigid core for the construction of novel pharmacophores.

One common strategy is molecular hybridization , which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved selectivity, or a dual mode of action. mdpi.com For example, the this compound motif could be linked to other biologically active heterocyclic systems, such as benzimidazoles or sulfonamides, via a suitable linker. mdpi.comnih.gov This approach has been successfully used in developing novel 7-chloro-4-aminoquinoline-benzimidazole hybrids as potential anticancer agents. mdpi.com

Another powerful technique is the use of bioisosteric replacement . Bioisosteres are functional groups or substituents that have similar physical or chemical properties and can produce broadly similar biological effects. drughunter.com This strategy is often used to improve pharmacokinetic properties, reduce toxicity, or enhance target binding. For derivatives of this compound that incorporate an amide linkage, the amide bond could be replaced with bioisosteres like a triazole or an oxadiazole to improve metabolic stability. nih.gov Similarly, other parts of the molecule could be replaced. For example, a hydroxyl group has been shown to be a suitable bioisostere for an amino group in certain quinoline (B57606) derivatives. durham.ac.uk

By incorporating the this compound core into larger, more complex structures or by making strategic bioisosteric replacements, novel pharmacophores can be designed and explored, potentially leading to the discovery of compounds with new or improved biological activities.

Design of Pro-drugs and Biologically Cleavable Analogues

A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug. mdpi.com This approach is often used to overcome undesirable properties of the parent drug, such as poor solubility, low permeability, rapid metabolism, or formulation challenges. exo-ricerca.it The primary amine at the C5 position of this compound is an ideal functional group for creating carrier-linked prodrugs.

In a carrier-linked prodrug, the active drug is covalently attached to a carrier moiety, often through a bond that is readily cleaved in vivo by enzymatic or chemical hydrolysis. ijpcbs.com

Amide and Amino Acid Prodrugs: The amine can be acylated with amino acids to form amide-linked prodrugs. This can increase water solubility and potentially utilize amino acid transporters for improved absorption. mdpi.com

Carbamate Prodrugs: The amine can be linked to a promoiety via a carbamate bond. Carbamates are generally more stable than esters but are still susceptible to cleavage by esterases in the body to release the parent amine. exo-ricerca.it

Mannich Bases: N-Mannich bases, formed by reacting the amine with an aldehyde and an NH-acidic compound, can be used to enhance drug solubility. exo-ricerca.it

The design of the linker is crucial for controlling the rate and location of drug release. Some prodrug systems, like the "trimethyl lock" system, utilize intramolecular cyclization to trigger the release of the active amine following an initial enzymatic activation step (e.g., ester hydrolysis). nih.gov This allows for more precise control over the drug release kinetics. By converting this compound into a prodrug, its therapeutic potential can be enhanced by improving its delivery to the site of action and optimizing its pharmacokinetic profile.

Table 3: Prodrug Strategies for the Amine Group

| Prodrug Type | Linkage | Cleavage Mechanism | Potential Advantage |

|---|---|---|---|

| Amino Acid Conjugate | Amide | Peptidases, Amidases | Improved solubility, targeted uptake mdpi.com |

| Carbamate Prodrug | Carbamate | Esterases | Controlled release, improved stability exo-ricerca.it |

| N-Mannich Base | Amino-methyl | Hydrolysis | Increased solubility exo-ricerca.it |

Future Research Directions and Unexplored Avenues

Advancements in Asymmetric Synthesis of Chiral 7-Chloro-3-methylisoquinolin-5-amine Derivatives

The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement, with one enantiomer typically exhibiting greater potency or a different pharmacological profile than the other. Consequently, the development of asymmetric synthesis methods to produce enantiomerically pure derivatives of this compound is a critical research avenue. Isoquinoline-based frameworks are valuable as chiral ligands, enabling effective stereocontrol in the synthesis of enantiopure pharmaceuticals. acs.org

Future research will likely focus on the application of novel chiral catalysts, including both transition-metal complexes and organocatalysts, to achieve high enantioselectivity in key synthetic steps. nih.govresearchgate.net Methodologies such as asymmetric transfer hydrogenation, which has been successfully applied to dihydroisoquinolines using catalysts like rhodium/diamine complexes, represent a promising approach. mdpi.com This method can produce chiral tetrahydroisoquinolines with high yields and enantiomeric excess. mdpi.com Additionally, exploring photoenzymatic catalysis could offer highly selective and environmentally friendly routes to chiral α-chloroamides, which can serve as versatile building blocks for complex chiral molecules. nih.gov

| Catalytic Approach | Catalyst Type | Key Advantages | Potential Application |

| Asymmetric Transfer Hydrogenation | Transition-Metal (e.g., Ru, Rh) | High enantioselectivity, applicable to various imines | Synthesis of chiral tetrahydroisoquinoline cores |

| 1,3-Dipolar Cycloaddition | Organocatalyst (e.g., prolinol silyl (B83357) ether) | Construction of complex polycyclic systems | Creating diverse and complex chiral derivatives |

| Photoenzymatic Catalysis | Flavin-dependent "ene"-reductase | High stereoselectivity, green chemistry | Synthesis of chiral building blocks |

These advanced synthetic strategies will be instrumental in creating libraries of stereochemically defined derivatives of this compound, allowing for a more precise evaluation of their structure-activity relationships and therapeutic potential.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid design and activity prediction of novel compounds. nih.gov These computational tools can analyze vast datasets to identify patterns that link molecular structures to their biological activities, a process known as Quantitative Structure-Activity Relationship (QSAR). nih.gov

For derivatives of this compound, ML models can be trained on existing data from related isoquinoline (B145761) and quinoline (B57606) compounds to predict their potential efficacy and pharmacokinetic properties. nih.gov Deep neural networks (DNNs) and other advanced algorithms like support vector machines (SVM) and random forests (RF) can be employed to build predictive models. nih.govmdpi.com These models can virtually screen large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. nih.gov

Investigation of Multi-target Activity Profiles and Polypharmacology

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways, making single-target drugs insufficient for effective treatment. nih.govresearchgate.net Polypharmacology, the concept of designing drugs to interact with multiple targets simultaneously, has emerged as a promising strategy. google.comwiley.com Natural isoquinoline alkaloids are known to be multimodal agents with a wide range of pharmacological activities, making them excellent candidates for a multi-target approach. nih.govresearchgate.net

Future research on this compound derivatives should include systematic investigations into their multi-target activity profiles. This involves screening compounds against panels of related biological targets, such as various protein kinases or receptors, to identify dual or multiple inhibitors. nih.govresearchgate.net For instance, derivatives could be designed to simultaneously inhibit key enzymes in cancer progression, such as Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO). nih.gov Understanding the polypharmacology of these compounds could reveal novel therapeutic applications and lead to the development of more effective treatments for complex diseases. nih.govwiley.com

Development of Advanced Methodologies for High-Throughput Screening and Evaluation

To efficiently assess the biological activity of the large number of derivatives that can be generated from the this compound scaffold, the development of advanced high-throughput screening (HTS) methodologies is essential. acs.org HTS allows for the rapid, parallel testing of thousands of compounds, accelerating the identification of promising "hits". acs.orgnih.gov

Future efforts will focus on creating and optimizing robust HTS assays tailored to the specific therapeutic areas being targeted. This includes developing homogenous fluorescence assays, which are well-suited for automation, and orthogonal validation methods like mass spectrometry-based assays to confirm initial findings. nih.govrsc.org The use of microdroplet reaction platforms can significantly accelerate reaction optimization and synthesis for screening purposes. nih.gov By implementing sophisticated HTS pipelines, researchers can quickly screen libraries of this compound derivatives to identify compounds with desired biological activities, facilitating their progression through the drug discovery pipeline. rsc.org

Exploring Novel Synthetic Methodologies for Scalable Production

Once a promising drug candidate is identified, the ability to produce it on a large scale in a cost-effective and efficient manner is crucial for clinical development and commercialization. Research into novel synthetic methodologies for the scalable production of this compound and its derivatives is therefore a key future direction.

This involves moving beyond traditional batch synthesis to more modern and efficient techniques. Methodologies such as Rh(III)-catalyzed C-H activation/annulation offer mild, efficient, and operationally simple routes to functionalized isoquinoline frameworks. acs.org Such methods often demonstrate broad substrate compatibility and can be applied to the concise synthesis of pharmaceutically relevant molecules. acs.org Additionally, developing multi-step syntheses from commercially available starting materials, like 4,7-dichloroquinoline, under transition-metal-free conditions can improve scalability and reduce costs. mdpi.comresearchgate.net The exploration of continuous flow chemistry is another promising avenue, as it can offer improved safety, efficiency, and scalability compared to traditional batch processes. durham.ac.uk

Q & A

Q. What are the key synthetic routes for 7-Chloro-3-methylisoquinolin-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves chlorination and amination steps on an isoquinoline backbone. For example:

- Step 1 : Chlorination at the 7th position using reagents like POCl₃ or SOCl₂ under controlled temperatures (60–80°C) to avoid over-chlorination .

- Step 2 : Methylation at the 3rd position via Friedel-Crafts alkylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like AlCl₃ .

- Step 3 : Introduction of the amine group at the 5th position using NH₃ under high-pressure conditions or via catalytic hydrogenation of a nitro precursor .

Optimization Tips : Yield is highly sensitive to temperature (e.g., <5% deviation from 70°C reduces yield by 20%) and stoichiometric ratios (e.g., 1.2:1 methylating agent:substrate improves efficiency) .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : A combination of spectroscopic and computational techniques is used:

- NMR : ¹H NMR (400 MHz, CDCl₃) shows distinct signals: δ 8.45 (s, 1H, H-1), 7.89 (d, J=8.4 Hz, 1H, H-8), and 2.65 (s, 3H, CH₃) .

- Mass Spectrometry : ESI-MS confirms molecular weight (192.64 g/mol) with a base peak at m/z 193 [M+H]⁺ .

- X-ray Crystallography : Resolves spatial arrangement of the chlorine, methyl, and amine groups, revealing bond angles critical for reactivity (e.g., C-Cl bond length: 1.73 Å) .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound in enzyme inhibition?

- Methodological Answer : SAR studies focus on:

- Substituent Effects : Compare analogs (e.g., 5-Fluoro or 5-Bromo derivatives) to assess halogen-dependent bioactivity. For instance, chlorine at position 7 enhances hydrophobic interactions with enzyme pockets .

- Binding Assays : Use surface plasmon resonance (SPR) to measure binding affinity (KD values). Example: KD = 12 nM for human kinase X due to H-bonding between the amine group and Glu127 .

- Mutagenesis Studies : Replace key residues (e.g., Glu127→Ala) to validate interaction hotspots .

Q. How can contradictory data in biological activity studies be resolved?

- Methodological Answer : Contradictions often arise from:

- Experimental Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (pH, temperature). Standardize protocols using ISO guidelines .

- Solubility Issues : Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability .

- Data Normalization : Apply Z-score analysis to compare IC₅₀ values across studies. For example, correct for batch effects in high-throughput screening .

Q. What computational methods predict the binding modes of this compound with biological targets?

- Methodological Answer : Advanced workflows include:

- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions. Key parameters: grid size = 25 ų, exhaustiveness = 100. The amine group shows strong affinity for polar residues (e.g., Asp89 in kinase Y) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. RMSD <2.0 Å indicates stable complexes .

- Free Energy Calculations : Apply MM/PBSA to estimate ΔGbinding. Example: ΔG = -9.8 kcal/mol for the compound with protease Z .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for weighing .

- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂ or Ar) to prevent degradation .

- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid toxic byproducts (e.g., chlorinated dioxins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.